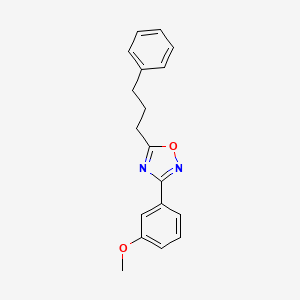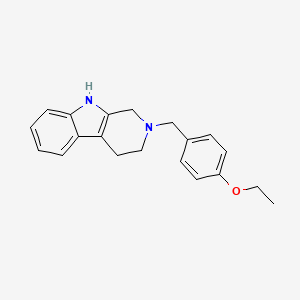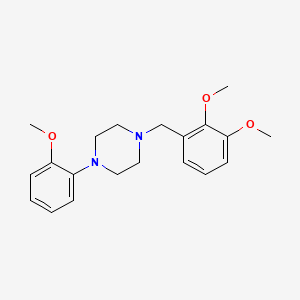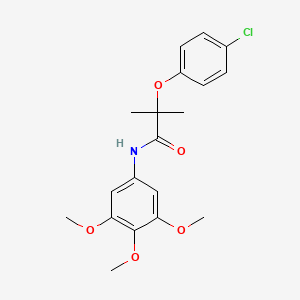
N-(1-pyrrolidinylcarbonothioyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyrrolidinylcarbonothioyl)-1-naphthamide, commonly referred to as SPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SPT is a thioamide compound that is structurally similar to thioacetamide and has a molecular formula of C16H17N2OS. The compound is synthesized using a simple and efficient method that involves the reaction of 1-naphthoyl chloride with pyrrolidine and thiourea.
Mechanism of Action
The mechanism of action of SPT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. SPT has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine. This results in an increase in the concentration of acetylcholine, which can improve memory and learning. SPT has also been shown to inhibit the activity of various enzymes and receptors that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
SPT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can improve memory and learning. SPT has also been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth and proliferation of cancer cells and to have potent antifungal and insecticidal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of SPT is its simple and efficient synthesis method. SPT is also relatively inexpensive, making it a cost-effective compound for use in lab experiments. However, one of the limitations of SPT is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of SPT. One area of research is the development of new drugs that are based on the structure of SPT. SPT has been shown to have potent antitumor, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Another area of research is the study of the mechanism of action of SPT. Further research is needed to fully understand how SPT works and how it can be used to treat various diseases. Finally, the development of new methods for the synthesis of SPT could lead to the production of higher-quality SPT and the development of new applications for the compound.
Synthesis Methods
The synthesis of SPT involves the reaction of 1-naphthoyl chloride with pyrrolidine and thiourea. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified using column chromatography to obtain pure SPT. This method is simple, efficient, and yields high-quality SPT.
Scientific Research Applications
SPT has been extensively studied for its potential applications in various fields. In the field of medicine, SPT has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. SPT has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In the field of agriculture, SPT has been studied for its potential use as a fungicide and insecticide. It has been shown to have potent antifungal and insecticidal properties, making it a promising candidate for the development of new pesticides.
properties
IUPAC Name |
N-(pyrrolidine-1-carbothioyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-15(17-16(20)18-10-3-4-11-18)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGUXYONWJIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidine-1-carbothioyl)naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)
![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)


![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)


![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)